2-[2-(2-Chloro-5-fluoro-phenoxy)ethyl]-1,3-dioxane
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Overview
Description
2-[2-(2-Chloro-5-fluoro-phenoxy)ethyl]-1,3-dioxane is an organic compound that features a dioxane ring substituted with a phenoxyethyl group containing chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Chloro-5-fluoro-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 2-chloro-5-fluorophenol with ethylene oxide to form 2-(2-chloro-5-fluorophenoxy)ethanol. This intermediate is then reacted with 1,3-dioxane under acidic conditions to yield the final product. The reaction conditions often require a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the dioxane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Chloro-5-fluoro-phenoxy)ethyl]-1,3-dioxane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenoxy ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while oxidation with potassium permanganate can introduce carboxyl or hydroxyl groups.
Scientific Research Applications
2-[2-(2-Chloro-5-fluoro-phenoxy)ethyl]-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(2-Chloro-5-fluoro-phenoxy)ethyl]-1,3-dioxane depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Chloro-4-fluoro-phenoxy)ethyl]-1,3-dioxane
- 2-[2-(2-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane
- 2-[2-(2-Chloro-5-methyl-phenoxy)ethyl]-1,3-dioxane
Uniqueness
2-[2-(2-Chloro-5-fluoro-phenoxy)ethyl]-1,3-dioxane is unique due to the specific positioning of the chlorine and fluorine atoms on the phenoxy ring, which can influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and its potential interactions with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-[2-(2-chloro-5-fluorophenoxy)ethyl]-1,3-dioxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO3/c13-10-3-2-9(14)8-11(10)15-7-4-12-16-5-1-6-17-12/h2-3,8,12H,1,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLWBHIOQQJRBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=C(C=CC(=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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